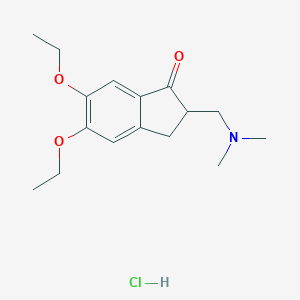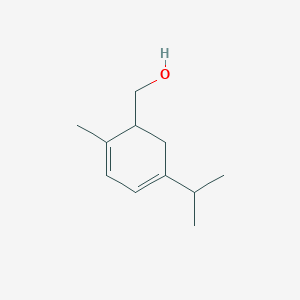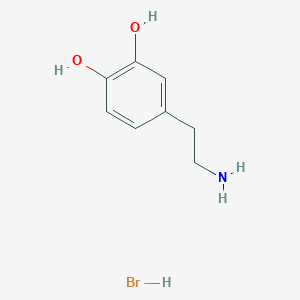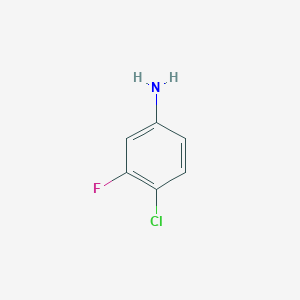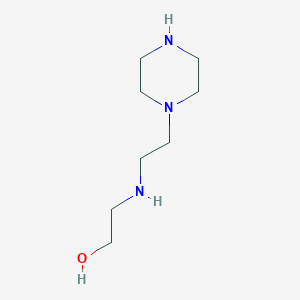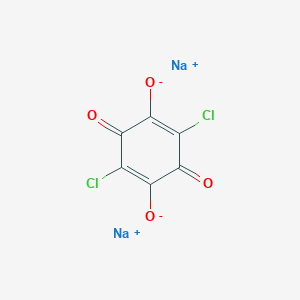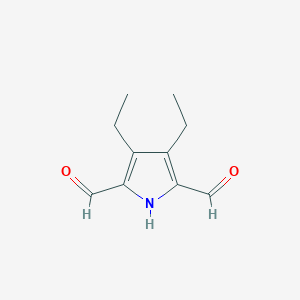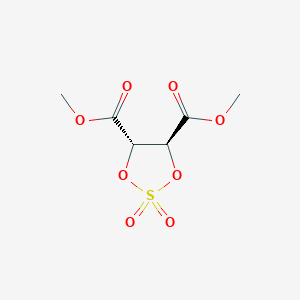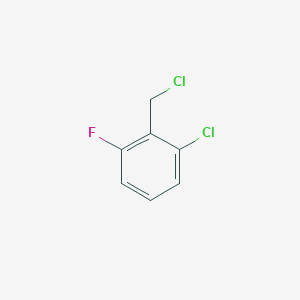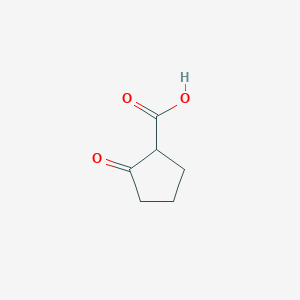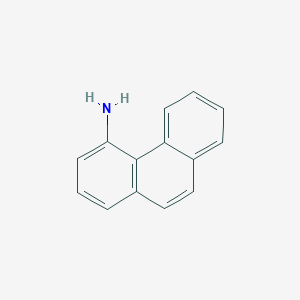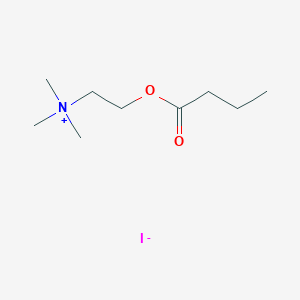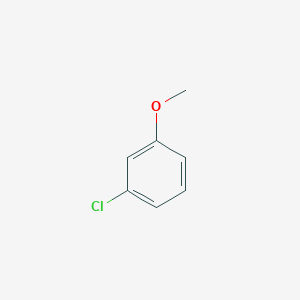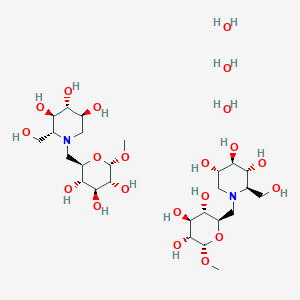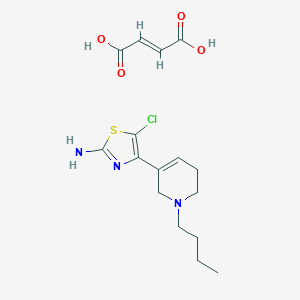
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate, also known as BTTA, is a chemical compound that has shown promising results in scientific research applications.
作用機序
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate's mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle progression.
生化学的および生理学的効果
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and reduction of amyloid-beta plaque formation in Alzheimer's disease models. 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate in lab experiments is its specificity for certain enzymes and signaling pathways, allowing for targeted inhibition. However, one limitation is its potential toxicity, which requires careful dosing and monitoring.
将来の方向性
For 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate research include further studies on its potential as a therapeutic agent for cancer and Alzheimer's disease, as well as investigations into its potential toxicity and dosing in humans. Additionally, 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate's effects on other diseases and conditions could be explored, such as its potential as an anti-inflammatory agent in autoimmune diseases.
合成法
The synthesis of 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate involves the reaction between 5-chloro-4-aminothiazole and butyl-3-piperidinyl ketone in the presence of acetic acid and sodium acetate. The resulting product is then reacted with maleic acid to form the 2-butenedioate salt form of 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate.
科学的研究の応用
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In cancer research, 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been shown to improve cognitive function and reduce amyloid-beta plaque formation in mouse models.
特性
CAS番号 |
130093-10-6 |
|---|---|
製品名 |
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate |
分子式 |
C16H22ClN3O4S |
分子量 |
387.9 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;4-(1-butyl-3,6-dihydro-2H-pyridin-5-yl)-5-chloro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H18ClN3S.C4H4O4/c1-2-3-6-16-7-4-5-9(8-16)10-11(13)17-12(14)15-10;5-3(6)1-2-4(7)8/h5H,2-4,6-8H2,1H3,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
RUZXVZQFMHNYTB-WLHGVMLRSA-N |
異性体SMILES |
CCCCN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O |
正規SMILES |
CCCCN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O |
同義語 |
5-chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate ORG 20350 ORG-20350 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



